2-(1H-Indol-3-yl)-2,3-dihydro-1,3-benzothiazole
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Overview
Description
2-(1H-Indol-3-yl)-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that combines the structural features of indole and benzothiazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzothiazole with indole-3-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, often in the presence of a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-Indol-3-yl)-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-2,3-dihydro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. It can bind to specific enzymes, receptors, or DNA, modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole structure and have comparable chemical properties.
Uniqueness
2-(1H-Indol-3-yl)-2,3-dihydro-1,3-benzothiazole is unique due to its combined indole and benzothiazole structures, which confer distinct chemical reactivity and biological activity. This duality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
112251-27-1 |
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Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C15H12N2S/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,15-17H |
InChI Key |
PCJHVPNWICPVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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